9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline
Overview
Description
9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. This compound is characterized by its unique structure, which includes a chloro and a methyl group attached to the indoloquinoxaline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[3,2-b]quinoxaline derivatives, have been reported to act as kinase inhibitors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (possibly kinases) and cause changes that inhibit their function .
Biochemical Pathways
Related compounds have been found to affect pathways such as oxidative phosphorylation, unfolded protein response, proteasome pathway, pi3k/akt/mtor signaling, spliceasome and dna repair .
Result of Action
Related compounds have shown high efficacy in controlling tumor size in relevant lymphoma models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of suitable catalysts and solvents. For instance, one method involves the condensation of isatin with o-phenylenediamine in glacial acetic acid under microwave irradiation, which significantly reduces the reaction time to 3-6 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoloquinoxalines, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
9-Fluoro-6H-indolo[2,3-b]quinoxaline: Similar in structure but with a fluorine atom instead of chlorine, showing different biological activities.
6H-Indolo[2,3-b]quinoxaline: Lacks the chloro and methyl groups, which can affect its chemical reactivity and biological properties.
Uniqueness
9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline is unique due to the presence of both chloro and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with biological targets and improve its stability under various conditions.
Properties
IUPAC Name |
9-chloro-6-methylindolo[3,2-b]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c1-19-13-7-6-9(16)8-10(13)14-15(19)18-12-5-3-2-4-11(12)17-14/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJNINUNSFIGJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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